

The Discovery and Isolation of Pelargonidin-3-rutinoside from Strawberries: A Technical Guide

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Compound of Interest

Compound Name: *Pelargonidin-3-rutinosid*

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This technical guide provides a comprehensive overview of the discovery, isolation, and quantification of **Pelargonidin-3-rutinoside**, a key anthocyanin contributing to the vibrant red hue of strawberries (*Fragaria ananassa*). This document details the experimental protocols for its extraction and purification and presents quantitative data on its prevalence in various strawberry cultivars. Furthermore, it explores potential biological signaling pathways modulated by related pelargonidin glycosides, offering insights for drug discovery and development.

Introduction: The Significance of Pelargonidin-3-rutinoside

Strawberries are a rich source of polyphenolic compounds, among which anthocyanins are prominent for their contribution to color and their potential health benefits.[1] **Pelargonidin-3-rutinoside**, a glycoside of the anthocyanidin pelargonidin, is a significant, albeit often secondary, anthocyanin in strawberries, following the predominant Pelargonidin-3-glucoside.[2][3][4] Its presence and concentration vary considerably among different strawberry genotypes.[1][3] The interest in **Pelargonidin-3-rutinoside** extends beyond its role as a natural colorant; as a bioactive compound, it is investigated for its antioxidant and other health-promoting properties.[5]

Quantitative Analysis of Pelargonidin-3-rutinoside in Strawberry Cultivars

The concentration of **Pelargonidin-3-rutinoside** varies significantly across different strawberry cultivars. The following table summarizes the quantitative data from a comparative study of 25 strawberry cultivars, highlighting the diversity in their anthocyanin profiles.

Cultivar	Pelargonidin-3-rutinoside (µg/g Fresh Weight)	Total Anthocyanins (mg Pelargonidin-3-glucoside equivalents/100g Fresh Weight)
Laetitia	31.10	19.85
Joly	21.00	22.01
Arianna	19.30	26.05
Tea	18.80	22.51
Mila	18.00	23.00
Sandra	16.50	30.60
Garda	16.20	22.80
Federica	15.90	23.40
Sibilla	15.50	20.10
Vivaldi	14.80	24.92
Rumba	14.20	21.50
Premy	13.50	23.80
Aprika	12.90	22.30
Alba	12.10	18.50
Irma	11.80	17.90
Roxana	11.20	19.20
Jeny	10.90	3.08
Albion	9.50	20.50
Capri	8.70	19.90
Murano	8.10	18.80
Linosa	7.80	18.20

Vivara	7.20	17.50
Albion (another study)	-	-
Camarosa	-	-
Chandler	-	-
Sweet Charlie	-	-
Ruby June	-	-

Data compiled from a comparative study on 25 strawberry cultivars.[\[1\]](#)

Experimental Protocols for Isolation and Purification

The isolation of high-purity **Pelargonidin-3-rutinoside** from strawberries can be effectively achieved using a combination of chromatographic techniques. High-Speed Counter-Current Chromatography (HSCCC) has proven to be a successful method for this purpose.[\[6\]](#)[\[7\]](#)

Extraction of Crude Anthocyanins

- **Sample Preparation:** Fresh or frozen strawberries are homogenized.
- **Solvent Extraction:** The homogenized fruit is extracted with an acidified solvent, typically methanol or ethanol containing a small percentage of hydrochloric acid or trifluoroacetic acid, to stabilize the anthocyanins in their flavylium cation form.
- **Filtration and Concentration:** The extract is filtered to remove solid residues, and the solvent is evaporated under reduced pressure to yield a crude anthocyanin extract.

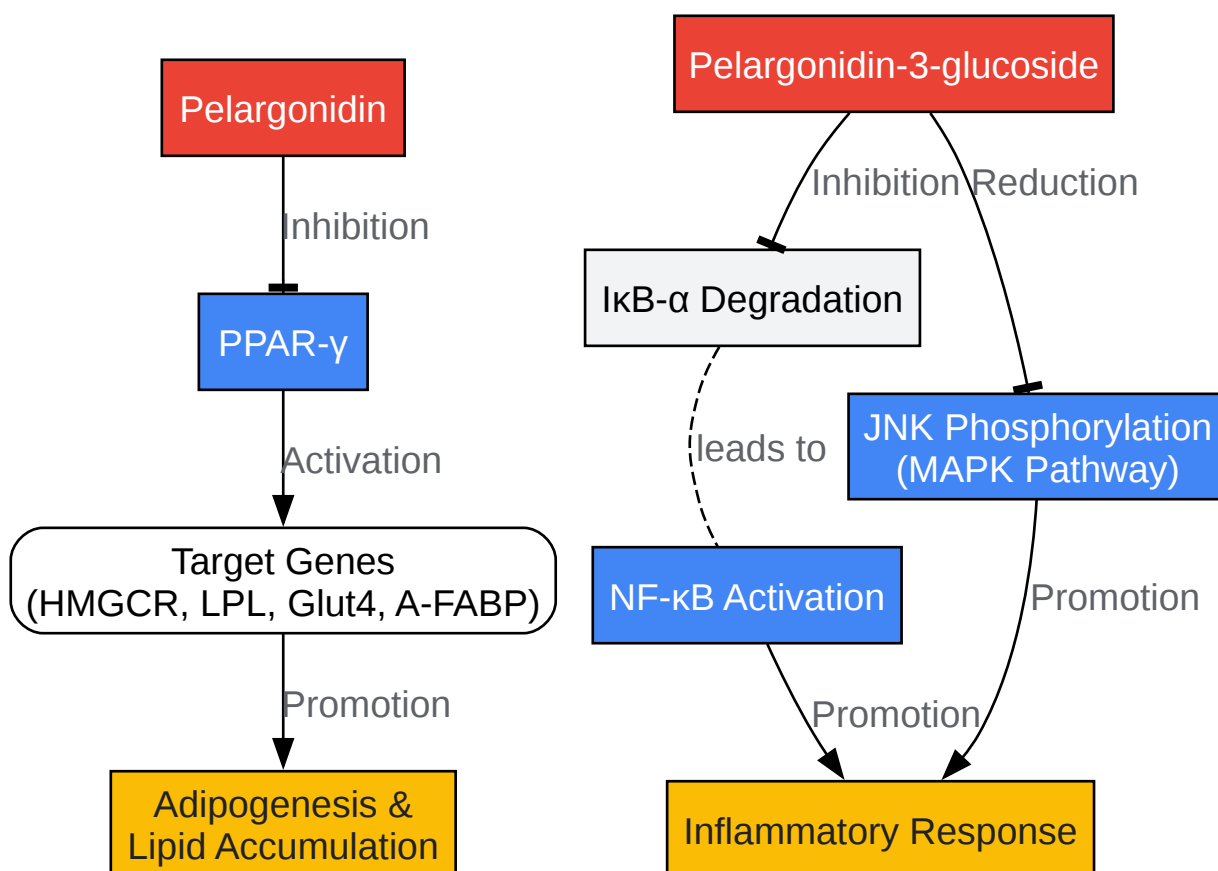
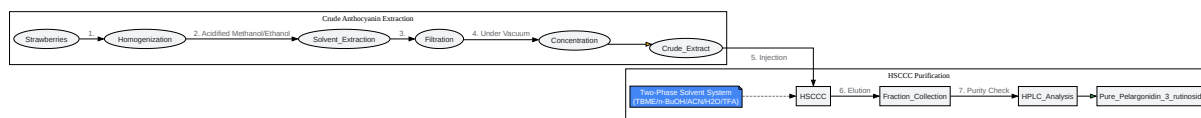
Purification by High-Speed Counter-Current Chromatography (HSCCC)

HSCCC is a liquid-liquid partition chromatography technique that avoids the use of solid stationary phases, thus minimizing irreversible adsorption of the sample.

- **Two-Phase Solvent System:** A suitable two-phase solvent system is crucial for successful separation. A commonly used system for the separation of strawberry anthocyanins, including **Pelargonidin-3-rutinoside**, is a mixture of tert-butyl methyl ether, n-butanol, acetonitrile, and water, with the addition of trifluoroacetic acid (TFA). A typical ratio is 2.5:2.0:2.5:5.0 (v/v/v/v) with 1.0% TFA.[\[6\]](#)
- **HSCCC Operation:**
 - The coiled column of the HSCCC instrument is first filled with the stationary phase (the more polar lower phase).
 - The apparatus is then rotated at a specific speed (e.g., 800-1000 rpm).
 - The mobile phase (the less polar upper phase) is pumped through the column in the head-to-tail direction.
 - Once hydrodynamic equilibrium is reached, the crude anthocyanin extract, dissolved in a small volume of the lower phase, is injected.
- **Fraction Collection and Analysis:** The effluent from the outlet of the column is continuously monitored by a UV-Vis detector (at ~520 nm for anthocyanins) and collected in fractions. The fractions containing the separated compounds are then analyzed by High-Performance Liquid Chromatography (HPLC) to identify and pool those containing pure **Pelargonidin-3-rutinoside**.

Using this methodology, **Pelargonidin-3-rutinoside** has been isolated with a purity of 95.6%.

[\[6\]](#)



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